Methyl 2-(4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carbonyl)benzoate
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Overview
Description
Methyl 2-(4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C19H21NO6S and its molecular weight is 391.44. The purity is usually 95%.
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Scientific Research Applications
Cytochrome P450 and Oxidative Metabolism
Research into compounds like Lu AA21004, which shares a structural resemblance to the compound due to the presence of a piperidine ring and involvement in sulfonylation reactions, has elucidated the roles of cytochrome P450 enzymes in their metabolic pathways. These studies highlight the importance of understanding the enzymatic breakdown and transformation of such compounds, which can be crucial for their development as therapeutic agents (Hvenegaard et al., 2012).
Analytical and Synthetic Approaches
The synthesis and characterization of sulfamoyl benzoate, sulfamoyl benzamide, and N-benzoylpiperidine-based structures, which are related to the compound of interest, have been explored for their potential as new psychoactive substances (NPS). This research demonstrates the analytical techniques and synthetic strategies applicable to such compounds, offering a foundation for further exploration in a scientific research context (Brandt et al., 2020).
Metal-Free Synthetic Strategies
A study on the metal-free three-component domino reaction for the synthesis of sulfonylated furan derivatives provides an example of innovative approaches to synthesizing complex molecules. Such methodologies could be applied to the synthesis and functionalization of compounds like "Methyl 2-(4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carbonyl)benzoate" (Cui et al., 2018).
Future Directions
Piperidine derivatives, including “Methyl 2-(4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carbonyl)benzoate”, continue to be an area of interest in the pharmaceutical industry . Future research may focus on the development of more efficient synthesis methods, exploration of new reactions, and discovery of potential drugs containing the piperidine moiety .
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives often participate in intra- and intermolecular reactions leading to the formation of various substituted piperidines .
Biochemical Pathways
It’s known that piperidine derivatives can be involved in various reactions such as suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Properties
IUPAC Name |
methyl 2-[4-(furan-2-ylmethylsulfonyl)piperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-25-19(22)17-7-3-2-6-16(17)18(21)20-10-8-15(9-11-20)27(23,24)13-14-5-4-12-26-14/h2-7,12,15H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGOMQPKVCDDSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.